molecular formula C16H18N2O3 B2810972 N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1798486-99-3

N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Cat. No.: B2810972
CAS No.: 1798486-99-3
M. Wt: 286.331
InChI Key: AHLKNIXWLCJFOB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a synthetically designed small molecule that incorporates distinct heterocyclic pharmacophores, making it a compound of significant interest in medicinal chemistry and drug discovery research. This hybrid structure features a tetrahydroquinoline scaffold, a privileged structure in pharmacology known for its diverse biological activities, linked via an ether-acetamide bridge to a furan moiety . The strategic combination of these fragments suggests potential for multi-targeting or enhanced binding affinity. The molecular framework of this compound positions it as a promising candidate for investigation in various biochemical assays. Researchers can explore its potential as a building block for the development of novel therapeutic agents, particularly in areas such as antibacterial research, given the documented utility of similar heterocyclic compounds against multidrug-resistant (MDR) bacterial strains . Furthermore, the tetrahydroquinoline component is a common feature in compounds studied as enzyme inhibitors, including kinases and epigenetic regulators like HDACs . Its mechanism of action is likely complex and dependent on the specific biological target, but it may involve interference with key enzymatic processes or protein-protein interactions critical for cellular function. This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to fully elucidate this compound's properties and research applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(18-10-12-4-3-9-20-12)11-21-15-7-8-17-14-6-2-1-5-13(14)15/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLKNIXWLCJFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Common Name This compound
CAS Number 1798486-99-3
Molecular Formula C₁₆H₁₈N₂O₃
Molecular Weight 286.33 g/mol

This compound features a furan ring and a tetrahydroquinoline moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound involves standard organic synthesis techniques. The synthetic pathway typically includes the formation of the tetrahydroquinoline scaffold followed by functionalization with furan derivatives. The specific synthetic routes can vary based on the desired derivatives and their biological targets.

Antiproliferative Effects

Research indicates that compounds related to tetrahydroquinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines including:
    • Human T-lymphocyte cells (CEM)
    • Human cervix carcinoma cells (HeLa)
    • Colorectal adenocarcinoma (HT-29)
    • Ovarian carcinoma (A2780)
  • Results : In vitro studies demonstrated that certain derivatives of tetrahydroquinoline showed IC50 values in the nanomolar range, indicating potent cytotoxic effects against these cancer cell lines .

The mechanism by which this compound exerts its effects may involve:

  • Induction of oxidative stress within cancer cells.
  • Modulation of cell cycle dynamics.

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways and by affecting cellular signaling pathways related to growth and survival .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study published in Pharmaceutical Research evaluated a series of tetrahydroquinoline derivatives for their anticancer properties. It was found that modifications at specific positions on the quinoline ring significantly influenced their cytotoxicity against various cancer types .
  • Mechanistic Study : Another research effort focused on understanding how these compounds affect cellular mechanisms. It was reported that certain derivatives could inhibit key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Quinoline-Based Acetamides

Compounds with quinoline or tetrahydroquinoline scaffolds are prevalent in the evidence. For example:

  • (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): This derivative exhibits a higher calculated LogP (5.928) compared to analogs with 4-ethoxybenzyl (LogP = 5.171) or 4-fluorobenzyl (LogP = 5.503) substituents. The nitro group enhances lipophilicity, which may influence membrane permeability and bioavailability .
  • N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (): These compounds, such as 4a (mp: 230–232°C), incorporate pyrimidine-thioether linkages.

Key Difference: The target compound’s tetrahydroquinoline ether lacks the indolinone or pyrimidine-thioether motifs seen in these analogs, which may reduce planarity and alter binding modes in biological targets.

Furan-Containing Acetamides

  • N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (): This analog replaces the tetrahydroquinoline ether with a thiazole ring. It has a molecular weight of 298.4 and moderate aqueous solubility (39.1 µg/mL at pH 7.4), suggesting that the thiazole group balances hydrophilicity and lipophilicity .
  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Substitutions with halogens (e.g., fluorine, chlorine) or methoxy groups on the phenyl ring enhance anti-exudative activity, highlighting the furan moiety’s role in modulating pharmacodynamic profiles .

Tetrahydroquinoline and Pyridine Hybrids

  • N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide (11d) (): This pyridine-tetrahydroquinoline hybrid has a high melting point (240–242°C) and anticancer activity. The cyano and fluorophenyl groups likely enhance electron-withdrawing effects, stabilizing the molecule in hydrophobic binding pockets .
  • 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide (): The trifluoromethyl and dichlorophenyl groups increase steric bulk and electronegativity, which may improve binding affinity but reduce solubility .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight LogP Melting Point (°C) Solubility (µg/mL) Key Substituents
N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide (Target) ~318.4 (est.) ~3.5 Not reported Not reported Tetrahydroquinoline ether, furan
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 453.4 5.928 Not reported Not reported Nitrobenzyl, indolinone
N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide 298.4 ~2.8 Not reported 39.1 Thiazole, furan
Compound 11d 620.1 ~4.0 240–242 Not reported Pyridine, tetrahydronaphthalene

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroquinoline core. Key steps include:
  • Oxyacetamide linkage formation : Reacting 5,6,7,8-tetrahydroquinolin-4-ol with chloroacetyl chloride in the presence of a base (e.g., Na₂CO₃) to form the acetamide intermediate.
  • Furan-2-ylmethyl amine coupling : Using EDC/HOBt or DCC as coupling agents to attach the furan-methyl group to the acetamide moiety.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethyl acetate/hexane) to achieve >95% purity .
    Critical parameters include solvent choice (e.g., DMF for amidation), temperature control (0–25°C), and catalyst optimization (e.g., piperidine for condensation reactions) .

Q. How is the compound characterized post-synthesis?

  • Methodology : Structural confirmation requires:
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 7.2–7.5 ppm (furan protons), δ 4.3–4.6 ppm (CH₂O linkage), and δ 1.5–2.8 ppm (tetrahydroquinoline methylene groups) .
  • IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry (MS) : ESI/APCI(+) showing [M+H]⁺ or [M+Na]⁺ ions matching the molecular formula (C₁₉H₂₂N₂O₃) .
  • Elemental Analysis : Carbon and nitrogen percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What in vitro models are suitable for assessing its biological activity, and how are contradictions in data resolved?

  • Methodology :
  • Anticancer activity : Use MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare results against positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or kinesin spindle protein (KSP) using fluorescence polarization assays .
  • Data contradiction resolution :
  • Validate assay conditions (e.g., pH, serum content) to rule out false positives.
  • Cross-validate using orthogonal techniques (e.g., Western blotting for apoptosis markers if cytotoxicity is observed) .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Methodology :
  • Functional group modifications :
  • Replace the furan ring with thiophene or pyridine to assess heterocycle effects on solubility and target binding .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the tetrahydroquinoline ring to enhance metabolic stability .
  • Pharmacokinetic profiling :
  • Measure logP (octanol/water) to correlate lipophilicity with cellular uptake.
  • Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots .

Q. What strategies mitigate synthetic challenges in scaling up production for preclinical studies?

  • Methodology :
  • Process optimization :
  • Replace batch reactors with continuous flow systems to improve yield and reduce reaction time .
  • Use green solvents (e.g., cyclopentyl methyl ether) for amidation steps to enhance sustainability .
  • Impurity control :
  • Monitor by-products via HPLC-PDA and adjust stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to tetrahydroquinoline) .

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